
2-Bromo-4-cyclohexyl-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-cyclohexyl-6-methylpyridine is an organic compound with the molecular formula C12H16BrN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the second position, a cyclohexyl group at the fourth position, and a methyl group at the sixth position on the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclohexyl-6-methylpyridine can be achieved through various methods. One common method involves the bromination of 4-cyclohexyl-6-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at a temperature range of 0-25°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyclohexyl-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Bromo-4-cyclohexyl-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclohexyl-6-methylpyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylpyridine
- 4-Bromo-2-cyclohexylpyridine
- 2-Bromo-6-methylpyridine
Uniqueness
2-Bromo-4-cyclohexyl-6-methylpyridine is unique due to the presence of both a cyclohexyl group and a methyl group on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems .
Properties
Molecular Formula |
C12H16BrN |
|---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
2-bromo-4-cyclohexyl-6-methylpyridine |
InChI |
InChI=1S/C12H16BrN/c1-9-7-11(8-12(13)14-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
InChI Key |
FPAVJSGWHATYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


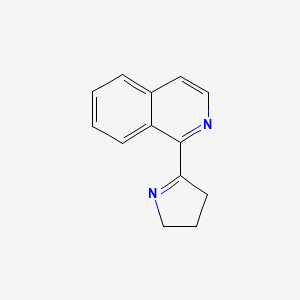
![5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)
![2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine](/img/structure/B15201056.png)
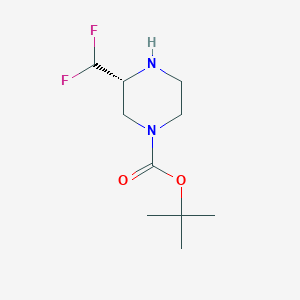
![4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15201063.png)
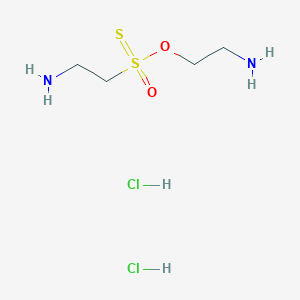
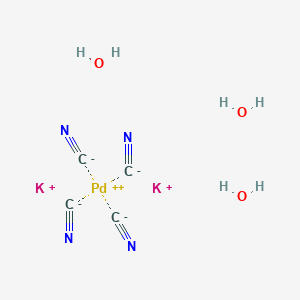
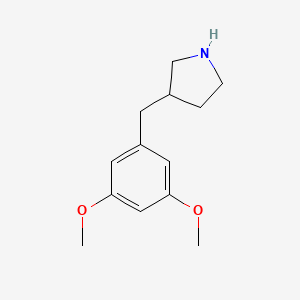


![5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B15201120.png)
![5-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B15201132.png)


